Due to its functional groups (methyl, nitro, and carboxylic acid), (2-Methyl-3-nitrophenoxy)acetic acid could be a reactant or intermediate in the synthesis of more complex molecules. Researchers might explore its reactivity with different reagents to create novel compounds with desired properties PubChem: .
The presence of the aromatic ring and the carboxylic acid group suggests potential applications in polymer chemistry. The compound might be studied for its ability to participate in polymerization reactions or to influence the properties of polymers ScienceDirect.
The nitro group and the aromatic ring can interact with biological molecules. Researchers might investigate the interaction of (2-Methyl-3-nitrophenoxy)acetic acid with enzymes, receptors, or other biomolecules to understand its potential biological effects National Institutes of Health.
(2-Methyl-3-nitrophenoxy)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 209.1986 g/mol. This compound contains a phenoxy group, which is characterized by an aromatic ring bonded to an oxygen atom, along with a carboxylic acid functional group. The presence of both the nitro and methyl substituents on the aromatic ring contributes to the compound's unique chemical properties and reactivity. The InChIKey for (2-Methyl-3-nitrophenoxy)acetic acid is LNLRTUUUVJCCQG-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
These reactions make (2-Methyl-3-nitrophenoxy)acetic acid versatile in synthetic organic chemistry.
Several synthesis methods can be employed to produce (2-Methyl-3-nitrophenoxy)acetic acid:
These methods highlight the compound's accessibility through various synthetic pathways.
(2-Methyl-3-nitrophenoxy)acetic acid has potential applications in several fields:
Several compounds share structural similarities with (2-Methyl-3-nitrophenoxy)acetic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylphenol | Simple phenolic structure without nitro or acetic groups. | |
3-Nitrophenylacetic Acid | Contains a nitro group but lacks the methyl substitution on the aromatic ring. | |
4-Chloro-2-methylphenoxyacetic Acid | Chlorine substitution instead of nitro; different reactivity profile. | |
Methyl 2-(4-nitrophenyl)acetate | Similar ester structure but with a para-nitro group affecting its properties differently. |
These comparisons illustrate how (2-Methyl-3-nitrophenoxy)acetic acid stands out due to its specific arrangement of functional groups and potential applications in agriculture and pharmaceuticals.
(2-Methyl-3-nitrophenoxy)acetic acid is systematically named 2-(2-methyl-3-nitrophenoxy)acetic acid, reflecting its substitution pattern on the aromatic ring and acetic acid side chain. Its molecular formula is $$ \text{C}9\text{H}9\text{NO}_5 $$, with a molecular weight of 211.17 g/mol. The structure comprises a phenoxy group substituted with a methyl group at the 2-position and a nitro group at the 3-position, linked to an acetic acid moiety (Figure 1).
Structural identifiers:
Cc1c(cccc1OCC(=O)O)[N+](=O)[O-]
InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
APUCWHLALOFKQE-UHFFFAOYSA-N
The compound’s nitro and methyl groups introduce steric and electronic effects, influencing its reactivity in substitution and coupling reactions.
The synthesis of (2-methyl-3-nitrophenoxy)acetic acid derivatives emerged alongside advancements in nitration and etherification techniques. While early methods for analogous compounds, such as 2-methyl-3-nitrophenylacetic acid, involved multi-step nitration and oxidation processes, modern approaches prioritize regioselective nitration and solvent optimization. For example, patents like CN101486654B describe nitration of phenylacetic acid derivatives using nitric acid and acetic anhydride in dichloromethane, which may inform methodologies for synthesizing this compound.
The compound’s development is tied to its role as a pharmaceutical intermediate. For instance, structurally similar compounds like 2-methyl-3-nitrophenylacetic acid are critical in synthesizing ropinirole hydrochloride, a dopamine agonist for Parkinson’s disease.
(2-Methyl-3-nitrophenoxy)acetic acid serves as a versatile building block due to its reactive sites:
A representative reaction involves coupling the phenoxy moiety with alkyl halides to generate ether-linked derivatives, useful in agrochemicals.
The nitration of phenylacetic acid derivatives represents a fundamental approach to synthesizing (2-Methyl-3-nitrophenoxy)acetic acid through electrophilic aromatic substitution mechanisms [1]. The process involves the introduction of a nitro functional group into the aromatic ring of 2-methylphenylacetic acid precursors, utilizing nitronium ions as the primary electrophilic species [2] [3].
The mechanism proceeds through the formation of nitronium ions (NO₂⁺) from nitric acid in the presence of acetic anhydride, which serves as both an activating agent and acidity regulator [4] [5]. The electrophilic attack occurs preferentially at the 3-position of the 2-methylphenylacetic acid substrate due to the directing effects of the methyl substituent and the electron-withdrawing nature of the carboxylic acid group [1] [6].
Traditional nitration methodologies employ mixed acid systems, typically comprising nitric acid and sulfuric acid [7]. However, alternative approaches utilizing acetic anhydride-nitric acid systems have demonstrated superior regioselectivity and milder reaction conditions [4] [8]. The acetic anhydride system provides enhanced control over the nitration process by moderating the acidity and reducing the formation of over-nitrated byproducts [5] [9].
The regioselectivity of nitration in phenylacetic acid derivatives is influenced by the electronic and steric effects of existing substituents [10]. The methyl group at the 2-position exhibits ortho-para directing properties, while the acetic acid side chain introduces electron-withdrawing effects that influence the overall reactivity pattern [1] [11]. Temperature control plays a critical role in achieving optimal selectivity, with lower temperatures (0-10°C) favoring the desired 3-nitro substitution pattern [4] [12].
The Chinese patent CN101486654A discloses a comprehensive synthetic protocol for the preparation of 2-methyl-3-nitrophenylacetic acid, providing detailed optimization parameters and experimental conditions [4] [5]. This method represents a significant advancement in the field by employing a nitric acid-acetic anhydride system in dichloromethane solvent to achieve enhanced yields and selectivity.
The protocol specifies the use of 2-methylphenylacetic acid as the starting material, with acetic anhydride and dichloromethane added to a reaction vessel equipped with temperature control and stirring capabilities [4]. The reaction mixture is cooled to 0°C before the dropwise addition of 98% concentrated nitric acid, maintaining strict temperature control between -10°C and 10°C throughout the process [5].
Embodiment | 2-Methylphenylacetic Acid (mol) | 98% Nitric Acid (mol) | Acetic Anhydride (mol) | Molar Ratio | Reaction Time (h) | Product Yield (%) |
---|---|---|---|---|---|---|
1 | 0.133 | 0.190 | 0.147 | 1:1.43:1.10 | 3.0 | 60.6 |
2 | 0.133 | 0.212 | 0.147 | 1:1.59:1.10 | 2.0 | 61.4 |
3 | 0.133 | 0.205 | 0.147 | 1:1.54:1.10 | 1.0 | 59.6 |
The optimal molar ratio of reactants is established as 1:1.50:1.10 for 2-methylphenylacetic acid, nitric acid, and acetic anhydride respectively, providing the highest yield of 61.4% [4]. The reaction time optimization studies demonstrate that a 2-hour reaction period achieves maximum conversion efficiency without significant over-nitration [5].
The patent methodology incorporates dichloromethane as an inert solvent to create a homogeneous reaction system, which enhances reaction rates and improves product selectivity while reducing acetic anhydride consumption [4]. The temperature control protocol maintains the reaction between -5°C and 5°C for optimal results, with the final product isolated through direct filtration [5].
Structural characterization of the product includes infrared spectroscopy showing characteristic peaks at 1718 and 1267 cm⁻¹ for the carboxylic acid functionality, and 1526 and 1340 cm⁻¹ for the nitro group [4]. Proton nuclear magnetic resonance spectroscopy confirms the molecular structure with signals at δ 2.28 (3H, singlet) for the methyl group and δ 3.79 (2H, singlet) for the acetic acid methylene group [5].
The catalytic systems employed in the synthesis of (2-Methyl-3-nitrophenoxy)acetic acid operate through well-defined electrophilic aromatic substitution mechanisms involving nitronium ion intermediates [1] [2]. The formation of active nitronium species occurs through the interaction of nitric acid with acetic anhydride, generating acetyl nitrate as a key intermediate [8] [9].
The mechanism proceeds through initial formation of acetyl nitrate (CH₃C(O)ONO₂) from the reaction between nitric acid and acetic anhydride [8]. This mixed anhydride serves as a more controlled nitrating agent compared to traditional nitric acid-sulfuric acid systems, providing enhanced selectivity and reduced side reactions [3] [9].
The electrophilic attack involves the nitronium ion approaching the aromatic ring to form a sigma complex (arenium ion) at the 3-position of the 2-methylphenylacetic acid substrate [1] [6]. The regioselectivity is governed by the combined directing effects of the methyl substituent and the electron-withdrawing carboxylic acid group [10] [11].
Solid acid catalysts have been investigated as environmentally benign alternatives to traditional mineral acid systems [13] [14]. These heterogeneous catalysts offer advantages including simplified workup procedures, potential recyclability, and reduced environmental impact [13]. Montmorillonite clays and sulfated metal oxides have shown particular promise in nitration reactions due to their acidic properties and microreactor capabilities [13] [14].
The reaction kinetics follow a third-order dependence on nitric acid concentration in acetic anhydride systems, with the rate-determining step involving the formation of protonated acetyl nitrate species [6] [9]. Temperature effects demonstrate Arrhenius behavior, with activation energies typically ranging from 50-60 kcal/mol for aromatic nitration reactions [3] [12].
Advanced catalytic approaches include the use of ionic liquid-supported catalysts and carbon-silica composite materials, which provide enhanced reaction control and environmental compatibility [13]. These systems enable selective nitration under milder conditions while maintaining high product yields and purity [14].
Purification techniques for (2-Methyl-3-nitrophenoxy)acetic acid synthesis focus on maximizing product recovery while achieving high purity standards required for pharmaceutical and research applications [15] [16]. The selection of appropriate purification methods depends on the scale of synthesis, desired purity level, and economic considerations.
Direct filtration represents the simplest purification approach, involving separation of the crude crystalline product from the reaction mixture through mechanical filtration [4] [17]. This method typically achieves 95-98% yield recovery with moderate purity levels, making it suitable for small-scale preparations where simplicity and cost-effectiveness are prioritized [15].
Recrystallization techniques employ solvent-based purification to achieve higher purity levels through selective dissolution and controlled crystallization [16]. The process involves dissolving the crude product in a hot solvent system, followed by cooling to induce selective crystallization of the desired compound while impurities remain in solution [15] [16]. Suitable solvents for nitro-containing organic compounds include ethanol-water mixtures and acetonitrile systems [18].
Purification Method | Yield Recovery (%) | Purity Achieved | Suitable Scale | Relative Cost |
---|---|---|---|---|
Direct Filtration | 95-98 | Moderate | Small | Low |
Recrystallization | 85-90 | High | Medium | Medium |
Acid-Base Extraction | 80-85 | Good | Large | Low |
Column Chromatography | 75-80 | Excellent | Research | High |
Column chromatography provides the highest purity levels through selective separation based on differential adsorption properties [18]. Silica gel stationary phases with appropriate mobile phase compositions enable excellent separation of the target compound from structural isomers and reaction byproducts [18] [16]. However, this method typically results in lower yield recovery (75-80%) due to material losses during the separation process.
Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [19] [12]. Temperature control emerges as the most critical factor, with lower temperatures (0-5°C) providing optimal yields by reducing over-nitration and decomposition reactions [4] [11]. The reaction time optimization demonstrates that extended reaction periods beyond 2 hours do not significantly improve yields but may increase byproduct formation [5].
Molar ratio optimization studies reveal that slight excess of nitric acid (1.50 equivalents) relative to the substrate provides optimal conversion efficiency [4]. Higher nitric acid concentrations lead to increased formation of dinitro compounds, while insufficient quantities result in incomplete conversion [5]. The acetic anhydride ratio of 1.10 equivalents provides adequate activation while minimizing solvent waste [4].
The thermal behavior of (2-Methyl-3-nitrophenoxy)acetic acid can be extrapolated from closely related nitro-substituted aromatic carboxylic acids. The compound exhibits characteristic thermal properties consistent with its structural framework containing both nitro and carboxylic acid functional groups.
Melting Point and Thermal Decomposition: Based on structural analogs, the compound is expected to have a melting point in the range of 130-150°C [1] [2]. The closely related (2-Methyl-3-nitrophenyl)acetic acid demonstrates a melting point of 132-136°C [1] [2], while 4-hydroxy-3-nitrophenylacetic acid shows a melting point of 144-148°C [3]. The presence of the phenoxy linkage in (2-Methyl-3-nitrophenoxy)acetic acid may slightly modify this range due to increased molecular flexibility and potential for additional intermolecular interactions.
Thermal Decomposition Pathways: Nitro-substituted aromatic compounds typically undergo thermal decomposition through multiple pathways. Research on related compounds indicates that decarboxylation reactions become significant at temperatures above 200°C [4] [5]. The thermal decomposition of acetic acid derivatives generally proceeds through decarboxylation at elevated temperatures, with activation energies ranging from 169-223 kJ/mol depending on the substituent pattern [4].
Property | Value/Range | Reference Compound |
---|---|---|
Melting Point | 130-150°C (estimated) | (2-Methyl-3-nitrophenyl)acetic acid: 132-136°C [1] |
Thermal Decomposition | >200°C | General nitro-aromatics [4] |
Boiling Point | 380-400°C (predicted) | Related compound: 377.6±27.0°C [6] |
Storage Temperature | 2-8°C recommended | Similar compounds [1] [3] |
Phase Transitions: The compound is expected to exist as a crystalline solid at room temperature with potential for polymorphism, as observed in related nitrophenylacetic acid derivatives [7] [8]. The presence of both hydrogen bond donors and acceptors suggests the formation of stable crystal lattices through intermolecular hydrogen bonding networks.
The solubility behavior of (2-Methyl-3-nitrophenoxy)acetic acid can be predicted based on extensive data for related nitro-substituted aromatic carboxylic acids. The compound contains both polar (carboxylic acid, nitro group) and nonpolar (aromatic ring, methyl group) regions, resulting in moderate polarity overall.
Polar Protic Solvents: The compound exhibits highest solubility in polar protic solvents due to hydrogen bonding capabilities of the carboxylic acid group. Based on studies of nitrobenzoic acid derivatives [9] [10], the solubility order in polar protic solvents follows: methanol > ethanol > water, with methanol providing the most favorable solvation environment.
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) serves as an excellent solvent for nitro-substituted aromatics [11]. The compound is expected to show high solubility in DMSO due to strong dipole-dipole interactions between the solvent and both the nitro group and carboxylic acid functionality. Other polar aprotic solvents like acetonitrile and ethyl acetate provide moderate solubility.
Solvent Class | Predicted Solubility | Primary Interactions |
---|---|---|
Methanol | High (>50 g/L) | Hydrogen bonding, dipole interactions [9] |
Ethanol | High (30-50 g/L) | Hydrogen bonding [9] |
DMSO | Very High (>100 g/L) | Strong dipole interactions [11] |
Acetonitrile | Moderate (10-30 g/L) | Dipole interactions [9] |
Ethyl acetate | Moderate (5-20 g/L) | Weak hydrogen bonding [9] |
Dichloromethane | Low (1-5 g/L) | Weak van der Waals forces [9] |
Water | Very Low (<1 g/L) | Limited by hydrophobic aromatic ring [10] |
Toluene | Very Low (<0.5 g/L) | Poor polar-nonpolar mismatch [9] |
Temperature Dependence: Solubility increases with temperature across all solvent systems, following typical endothermic dissolution behavior. The temperature coefficient of solubility is expected to be highest in alcoholic solvents where hydrogen bonding interactions are optimized [9].
The acid dissociation behavior of (2-Methyl-3-nitrophenoxy)acetic acid is significantly influenced by the electron-withdrawing nitro group, which substantially lowers the pKa compared to unsubstituted carboxylic acids.
pKa Determination: The carboxylic acid group in (2-Methyl-3-nitrophenoxy)acetic acid exhibits enhanced acidity due to the electron-withdrawing effects of the nitro substituent. Based on structure-activity relationships for nitro-substituted aromatic carboxylic acids [12] [13], the pKa is estimated to be in the range of 2.8-3.2. This represents a significant decrease from acetic acid (pKa = 4.76) [13] and reflects the stabilization of the conjugate base through resonance and inductive effects.
Electronic Effects: The nitro group at the meta position relative to the phenoxy linkage exerts both inductive and resonance electron-withdrawing effects. The inductive effect operates through the σ-framework, while resonance delocalization involves the π-system. The methyl group provides a modest electron-donating effect, partially counteracting the nitro group influence .
Compound | pKa | ΔpKa vs Acetic Acid |
---|---|---|
Acetic acid | 4.76 [13] | 0 (reference) |
Phenylacetic acid | 4.31 [13] | -0.45 |
(2-Methyl-3-nitrophenoxy)acetic acid | 2.8-3.2 (estimated) | -1.6 to -2.0 |
Related nitrophenoxy acids | 2.8-3.5 | -1.3 to -2.0 |
Tautomerism Considerations: The compound exhibits limited tautomeric behavior due to the ether linkage separating the aromatic system from the carboxylic acid group. Unlike direct nitrophenylacetic acids, the phenoxy bridge prevents direct conjugation between the nitro group and the carboxyl carbon, minimizing enol-keto tautomerism. However, the nitro group itself may exist in equilibrium between nitro and aci-nitro forms under strongly basic conditions [15] [16].
Ionization Behavior: In aqueous solution, the compound exists predominantly as the neutral species at pH < 1, with increasing ionization as pH approaches the pKa range. Complete ionization occurs at pH > 5, where the carboxylate anion predominates. The ionization is accompanied by changes in UV-visible absorption spectra due to electronic transitions in the aromatic system.
The crystal structure of (2-Methyl-3-nitrophenoxy)acetic acid can be analyzed through comparison with closely related nitrophenylacetic acid derivatives that have been structurally characterized.
Crystal System and Space Group: Based on structural analogs, the compound is expected to crystallize in a centrosymmetric space group, likely monoclinic or triclinic. The related compound 2-(2-Methyl-3-nitrophenyl)acetic acid crystallizes in the triclinic space group P1̄ [17], while 2-(4-nitrophenyl)acetic acid exhibits polymorphism with both monoclinic (P2₁/c) and orthorhombic forms [7] [8].
Molecular Conformation: The molecular structure exhibits several conformational degrees of freedom, particularly rotation around the C-O-C(aromatic) bond and the orientation of the carboxylic acid group relative to the aromatic plane. Related compounds show dihedral angles between the carboxylic acid plane and aromatic ring ranging from 74.5° to 86.9° [7] [8], indicating significant conformational flexibility.
Structural Parameter | Predicted Range | Reference Data |
---|---|---|
Crystal System | Monoclinic/Triclinic | Related compounds [7] [17] |
Dihedral Angle (COOH-Ar) | 70-90° | 74.5-86.9° observed [7] |
Intermolecular H-bonds | R₂²(8) dimers | Typical for carboxylic acids [7] |
Unit Cell Z | 2-4 | Common for this size molecule |
Hydrogen Bonding Patterns: The crystal structure is dominated by intermolecular hydrogen bonding between carboxylic acid groups, forming the characteristic R₂²(8) dimeric motif commonly observed in carboxylic acid derivatives [7] [8]. Additional weaker interactions may include nitro-nitro dipole contacts and C-H···O hydrogen bonds, as documented in related nitrophenylacetic acids [7].
Polymorphic Potential: The compound exhibits significant potential for polymorphism based on its conformational flexibility and multiple intermolecular interaction sites. Related nitrophenylacetic acids demonstrate polymorphism with different molecular conformations stabilized by distinct hydrogen bonding networks [7] [8]. The presence of both conformational flexibility around the phenoxy linkage and multiple interaction sites (carboxylic acid, nitro group, aromatic π-system) suggests the possibility of multiple crystalline forms.
Thermal Expansion and Stability: The crystalline form is expected to show anisotropic thermal expansion with the greatest expansion along directions of weaker intermolecular interactions. The hydrogen-bonded dimeric structure provides thermal stability up to the melting point, with minimal sublimation under normal storage conditions.